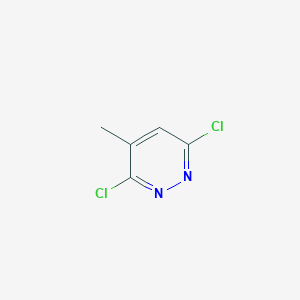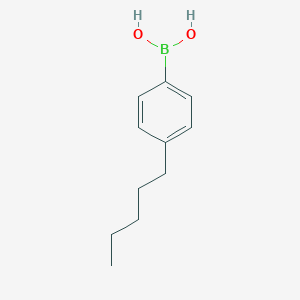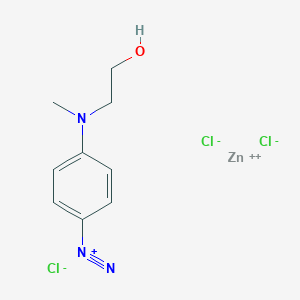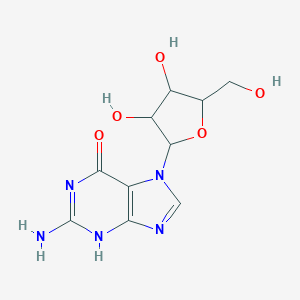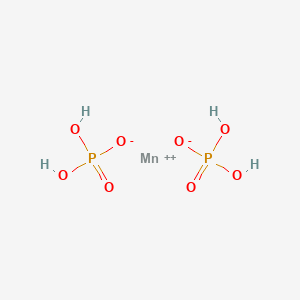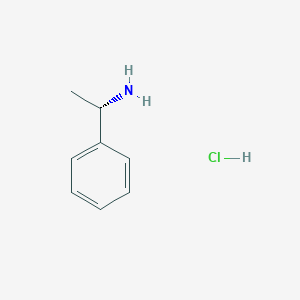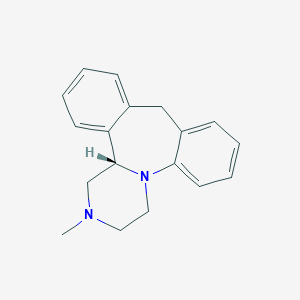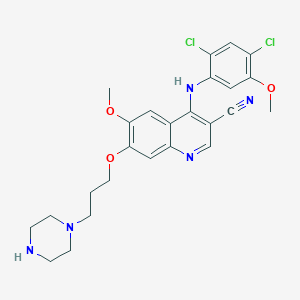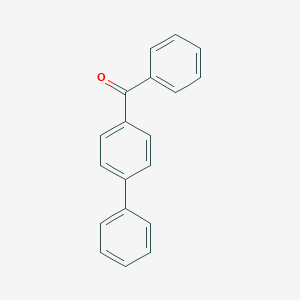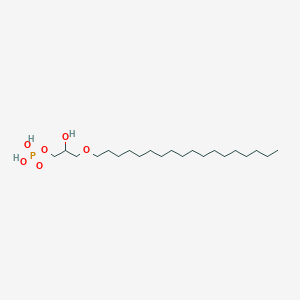
1-Octadecyl Lysophosphatidic Acid
Overview
Description
1-Octadecyl Lysophosphatidic Acid is a bioactive lipid mediator that plays a significant role in various biological processes. It is an analog of lysophosphatidic acid, containing stearyl alcohol at the sn-1 position. This compound interacts with specific G protein-coupled receptors to mediate a variety of biological responses, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .
Mechanism of Action
Target of Action
1-Octadecyl Lysophosphatidic Acid (1-octadecyl LPA) is a lysophosphatidic acid (LPA) analog . The primary targets of 1-octadecyl LPA are five different G protein-linked receptors, namely LPAR1, LPAR2, LPAR3 (also known as EDG2, EDG4, and EDG7), LPAR4 (P2RY9, GPR23), LPAR5 (GPR92), and LPAR6 (P2RY5, GPR87) . These receptors play a crucial role in mediating a variety of biological responses.
Mode of Action
1-Octadecyl LPA interacts with its targets (the G protein-linked receptors) to mediate a variety of biological responses . This interaction leads to the activation of these receptors, resulting in various changes at the cellular level.
Biochemical Pathways
Upon activation of the G protein-linked receptors by 1-octadecyl LPA, several biochemical pathways are affected . One of the downstream effects of this activation is the stimulation of the small GTPase Rho, which subsequently activates Rho kinase . This can lead to the formation of stress fibers and cell migration through the inhibition of myosin light-chain phosphatase .
Result of Action
The molecular and cellular effects of this compound’s action include cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility . These effects are a result of the compound’s interaction with its G protein-linked receptor targets.
Biochemical Analysis
Biochemical Properties
1-Octadecyl Lysophosphatidic Acid interacts with five different G protein-linked receptors to mediate a variety of biological responses . These interactions are crucial for various biochemical reactions, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it triggers a cascade of intracellular signaling pathways involved in cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific G protein-coupled receptors on the cell surface . This interaction triggers a cascade of intracellular signaling pathways, leading to changes in gene expression, enzyme inhibition or activation, and alterations in cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octadecyl Lysophosphatidic Acid can be synthesized through the esterification of stearyl alcohol with lysophosphatidic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through column chromatography to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-Octadecyl Lysophosphatidic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the sn-2 position can be oxidized to form a ketone.
Reduction: The phosphate group can be reduced to form a phosphonate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Ketone derivatives.
Reduction: Phosphonate derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-Octadecyl Lysophosphatidic Acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid signaling pathways and receptor interactions.
Biology: Investigated for its role in cell proliferation, differentiation, and motility.
Medicine: Explored for its potential therapeutic applications in cancer, fibrosis, and cardiovascular diseases.
Industry: Utilized in the development of bioactive lipid-based products and pharmaceuticals
Comparison with Similar Compounds
1-Octadecanoyl Lysophosphatidic Acid: Contains an acyl group instead of an alkyl group at the sn-1 position.
1-Oleyl Lysophosphatidic Acid: Contains an oleyl group at the sn-1 position.
1-Palmitoyl Lysophosphatidic Acid: Contains a palmitoyl group at the sn-1 position
Uniqueness: 1-Octadecyl Lysophosphatidic Acid is unique due to its alkyl ether linkage, which confers higher platelet aggregating activity compared to its acyl counterparts. This specificity is attributed to the presence of an alkyl-specific lysophosphatidic acid receptor .
Properties
IUPAC Name |
(2-hydroxy-3-octadecoxypropyl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H45O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25/h21-22H,2-20H2,1H3,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUYDUFSUADEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPA(O-18:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011144 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




